1-Benzoyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
indol-1-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDUFVJZPNLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164352 | |
| Record name | 1H-Indole, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496-76-0 | |
| Record name | 1H-Indol-1-ylphenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1496-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 1-benzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1 Benzoyl 1h Indole and Its Derivatives
Direct N-Benzoylation of Indole (B1671886)
Direct N-benzoylation of indole is a common and efficient method for synthesizing 1-Benzoyl-1H-indole. This approach typically involves activating the indole nitrogen to nucleophilically attack a benzoylating agent, most commonly benzoyl chloride.
The N-H bond of indole is weakly acidic, allowing for deprotonation by a suitable base to generate the more nucleophilic indolyl anion. This anion then readily reacts with electrophilic benzoylating agents like benzoyl chloride. A variety of bases and reaction conditions have been employed to achieve high yields of N-benzoylated indoles.
Strong Bases: Sodium hydride (NaH) is a powerful base frequently used to deprotonate indole, forming the indolyl anion, which then reacts with benzoyl chloride in solvents such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) japsonline.comchemicalforums.comtandfonline.comresearchgate.netrsc.org. This method generally provides excellent yields.
Weaker Bases and Catalysts: Milder bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (Et₃N) and 4-(N,N-dimethylamino)pyridine (DMAP) can also be used, often in combination, to facilitate the reaction. DMAP, in particular, can act as an acylation catalyst, enhancing the reaction rate and yield chemicalforums.comtohoku.ac.jprsc.orgthieme-connect.denih.gov. These conditions are often employed in solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) at room temperature or slightly elevated temperatures rsc.orgnih.gov. For instance, N-acylation of indole with carboxylic acids using DMAP as a catalyst has been optimized for high yields tohoku.ac.jp. Similarly, N-benzoylation of 5-nitroindole (B16589) using benzoyl chloride in the presence of DMAP and Et₃N in DCM yielded 1-benzoyl-5-nitro-1H-indole rsc.org.
Table 1: Representative Conditions for Direct N-Benzoylation of Indoles
| Indole Substrate | Benzoylating Agent | Base/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Indole | Benzoyl Chloride | NaH | DMF | RT | Overnight | High | chemicalforums.com |
| Indole | Benzoyl Chloride | Et₃N/DMAP | DCM | RT | Overnight | High | chemicalforums.com |
| 5-Nitroindole | Benzoyl Chloride | DMAP, Et₃N | DCM | RT | 16 h | ~73% | rsc.org |
| Indole | Benzoic Acid | DCC, DMAP | DCM | RT | 3 h | 91% | thieme-connect.de |
| Indole | Benzoyl Chloride | K₂CO₃ | DMF | RT | Overnight | Moderate | thieme-connect.de |
| 5-Methoxyindole | Benzoyl Chloride | NaH | DMF | RT | Overnight | Moderate | tandfonline.com |
While Lewis acids like phosphorus oxychloride (POCl₃) and aluminum chloride (AlCl₃) are more commonly associated with electrophilic aromatic substitution at the C-3 position of indole (Friedel-Crafts acylation), they can also play a role in activating benzoyl halides for N-acylation, particularly when specific reaction conditions are employed. In some instances, Lewis acids in conjunction with benzoyl chloride have been used to synthesize benzoyl indole derivatives nih.gov. For example, a general procedure for benzoyl indoles involved reacting methoxy (B1213986) indoles with methoxy benzoyl chloride in the presence of POCl₃ and AlCl₃ in dichloroethane at 60°C for 2.5 hours nih.gov. However, careful control of conditions is often necessary to favor N-acylation over C-3 acylation or bis-acylation.
The choice of solvent and reaction conditions significantly impacts the efficiency and selectivity of indole N-acylation.
Solvents: Polar aprotic solvents such as DMF and DMSO are frequently used with strong bases like NaH due to their ability to solvate cations and promote the formation of the indolyl anion chemicalforums.comgoogle.comorgsyn.org. Solvents like DCM and THF are also common, especially when using milder bases or Lewis acid catalysts rsc.orgthieme-connect.denih.gov. Xylene and toluene (B28343) have also been reported for N-acylation reactions, often at elevated temperatures nih.govacs.org.
Optimization: Studies have explored various parameters to optimize N-acylation. For instance, a novel one-pot reaction using DMAPO as a catalyst and di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been developed for the efficient N-acylation of nitrogen-containing heterocycles, including indole, with carboxylic acids, achieving high yields under mild and scalable conditions tohoku.ac.jp. The use of specific catalysts like DMAP can significantly improve yields and reduce reaction times chemicalforums.comumich.edu. Optimization efforts also focus on minimizing side reactions such as C-3 acylation or over-acylation by controlling temperature, stoichiometry, and reaction time .
Formation of this compound through Broader Indole Synthetic Routes
While direct N-benzoylation is common, this compound can also be conceptually accessed through modifications of general indole synthesis methodologies, particularly those that allow for N-substitution or are amenable to subsequent N-functionalization.
The Fischer indole synthesis, a cornerstone reaction for indole ring formation, involves the acid-catalyzed cyclization of arylhydrazones derived from ketones or aldehydes bhu.ac.injpionline.org. While the classical Fischer synthesis primarily leads to C-substituted indoles, adaptations exist for incorporating substituents at the N-1 position. In many synthetic strategies, the Fischer indole synthesis is used to construct the indole core, followed by a separate N-alkylation or N-acylation step to introduce the desired substituent. For example, indole derivatives are synthesized via Fischer indole synthesis, and then subsequently N-benzoylated using benzoyl chloride and a base tandfonline.comresearchgate.net. More advanced one-pot protocols have also been developed that combine Fischer indolization with N-alkylation, demonstrating the feasibility of introducing N-substituents in a sequential manner rsc.org.
The Madelung indole synthesis is characterized by the base-catalyzed intramolecular cyclization of N-acyl-o-toluidines at high temperatures jpionline.orgwikipedia.org. This method typically yields 2-substituted indoles. While direct N-benzoylation is not inherent to the Madelung synthesis, modifications and subsequent functionalization steps could potentially lead to N-benzoylated indoles. For instance, modern variants employ milder conditions or different bases, and the introduction of electron-withdrawing groups can facilitate the cyclization process wikipedia.orgclockss.orgresearchgate.net. However, the Madelung synthesis is generally not the preferred route for directly preparing N-benzoyl indoles; rather, it is used to build the indole ring system, which is then functionalized.
Reissert Indole Synthesis Principles
The Reissert indole synthesis is a classical method for constructing the indole ring system. It typically involves the condensation of an ortho-nitrotoluene derivative with an oxalic ester, followed by reductive cyclization of the resulting ortho-nitrophenylpyruvate ester bhu.ac.inpharmaguideline.comwikipedia.orgnih.gov. This process yields indole-2-carboxylic acid derivatives, which can then be decarboxylated to afford the parent indole or substituted indoles. While the Reissert synthesis itself does not directly introduce an N-benzoyl group, it provides a fundamental route to the indole core, which can subsequently be subjected to N-acylation strategies, including benzoylation.
Palladium-Catalyzed Carbonylative Approaches for Indole Functionalization
Palladium catalysis has revolutionized organic synthesis, offering efficient and selective methods for functionalizing complex molecules like indoles. Carbonylative approaches, which incorporate a carbonyl group (C=O) into a molecule, are particularly valuable for synthesizing various indole derivatives.
A notable advancement in this area is the palladium-catalyzed synthesis of N-benzoylindoles using molybdenum hexacarbonyl (Mo(CO)6) as a convenient carbon monoxide (CO) source. This method allows for the direct N-benzoylation of indoles under mild, CO-gas-free conditions, demonstrating good tolerance for various substituents on the indole ring thieme-connect.com.
Beyond N-benzoylation, palladium-catalyzed carbonylative reactions are employed to introduce other carbonyl-containing functionalities. For instance, carbonylative coupling reactions involving indoles, CO, and alcohols can yield indole-3-carboxylates organic-chemistry.org, while reactions with aromatic boronic acids can produce indol-3-yl aryl ketones acs.org. Furthermore, palladium catalysis enables mono- and double-carbonylation of indoles with amines, leading to the formation of indole-3-amides and α-ketoamides, respectively rsc.org. These carbonylative strategies underscore the utility of palladium in accessing diverse functionalized indole scaffolds.
Advanced Synthetic Strategies Involving the this compound Scaffold
Beyond the direct synthesis of the indole core or the introduction of the benzoyl group, advanced strategies focus on building complex indole architectures and achieving precise regioselective modifications.
Multicomponent reactions (MCRs) represent a powerful strategy for the efficient synthesis of complex organic molecules in a single pot, combining three or more reactants. Indoles serve as versatile building blocks in MCRs, facilitating the construction of diverse heterocyclic systems and novel polycyclic indole architectures jpionline.orgarkat-usa.orgnih.govresearchgate.net. These reactions are highly atom-economical and can rapidly generate libraries of structurally varied indole derivatives, which are valuable for drug discovery and materials science. MCRs involving indoles are instrumental in creating fused or spirocyclic systems, expanding the chemical space accessible from this privileged scaffold.
The indole nucleus possesses multiple reactive sites, making regioselective functionalization a key challenge and an active area of research.
The C-3 position of the indole ring is inherently electron-rich and highly susceptible to electrophilic attack bhu.ac.incapes.gov.br. This reactivity makes it a primary site for acylation and benzylation. Classical methods like Friedel-Crafts acylation, utilizing acid anhydrides or acid chlorides, can introduce acyl groups at C-3. However, these reactions can suffer from competing N-acylation and the formation of undesired 1,3-diacylated products, particularly with reactive acylating agents like benzoyl chloride mdpi.comikm.org.myresearchgate.net.
More regioselective and milder approaches have been developed. Molecular iodine (I2) has emerged as an effective catalyst for the selective C-3 benzylation of indoles using benzylic alcohols. This metal-free, ligand-free protocol offers improved yields and functional group tolerance compared to traditional methods, although it can still experience some competition from N-benzoylation with certain substrates nih.govacs.org. Other strategies for C-3 acylation include the use of boron Lewis acids in combination with nitriles jst.go.jp or the reaction of indole magnesium salts with acid chlorides google.com.
Table 1: Selective C-3 Benzylation of Indoles with Benzylic Alcohols
| Indole Substrate | Benzylic Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| Indole | Benzyl alcohol | 5 mol% I2 | Toluene, 40 °C, 5 h | No reaction observed | nih.govacs.org |
| Indole | 4-Methoxybenzyl alcohol | 5 mol% I2 | Toluene, 40 °C, 5 h | 83 | nih.govacs.org |
| Indole | 4-Chlorobenzyl alcohol | 5 mol% I2 | Toluene, 40 °C, 5 h | 70-92 | nih.govacs.org |
| Indole | Benzoyl chloride | Y(OTf)3/ [BMI]BF4 | Microwave irradiation, short time | 78 | mdpi.com |
Functionalizing the benzene (B151609) moiety of the indole ring (positions C4-C7) presents a greater synthetic challenge due to the lower inherent reactivity of these C-H bonds compared to the pyrrole (B145914) ring. Significant progress has been made through transition-metal-catalyzed C-H activation strategies, often employing directing groups (DGs) to achieve site selectivity chim.itnih.govacs.orgresearchgate.netnih.govnih.gov.
Directing groups, such as bulky phosphine (B1218219) oxides (e.g., N-P(O)tBu2) or pivaloyl groups installed at the indole nitrogen or C-3 position, can facilitate C-H activation at specific positions on the benzene ring, including C-4, C-6, and C-7 nih.govacs.orgresearchgate.net. These methods enable a range of functionalizations, including arylation, acylation, olefination, and carbonylation nih.govacs.orgresearchgate.net. For example, palladium or rhodium catalysts, in conjunction with appropriate directing groups, can mediate the regioselective acylation or arylation at these positions nih.govacs.orgresearchgate.netresearchgate.net.
Specific strategies include the use of the Vilsmeier-Haack intermediate of indole to direct Friedel-Crafts acylation preferentially to the C-5 position, followed by decarbonylation to yield 5-acylindoles thieme-connect.com. Furthermore, palladium-catalyzed C-H acetoxylation of indolines, guided by N1-acyl groups, demonstrates the potential for controlled oxygenation at the benzene ring, which can be applied to the synthesis of complex alkaloid structures nsf.gov.
Table 2: Examples of C-H Functionalization at Indole Benzene Ring Positions (C4-C7)
| Indole Substrate | Functionalization | Directing Group (DG) | Catalyst System | Conditions | Yield (%) | Reference |
| Indole | C7-Arylation | N-PtBu2 | Pd or Cu catalyst | Not specified | Varies | nih.govacs.orgresearchgate.net |
| Indole | C4-Arylation | Pivaloyl at C3 | Pd catalyst | Not specified | Varies | nih.govacs.orgresearchgate.net |
| Indole | C4-Functionalization | COCF3 (DG) | Rh(III) catalyst | Not specified | Varies | researchgate.net |
| Indole | C7-H Silylation | P-DG on N | Pd catalyst | Not specified | Varies | researchgate.net |
| Indole | C5-Acylation | Vilsmeier-Haack int. | AlCl3 | Followed by Pd/C decarbonylation | 30-46% (overall) | thieme-connect.com |
Compound Names Table
this compound
Indole
ortho-Nitrotoluene
Indole-2-carboxylic acid
N-Acylated indoles
3-Acylindoles
1,3-Diacetylindole
Indole-3-carboxylates
Indol-3-yl aryl ketones
Indole-3-amides
α-Ketoamides
N-Benzoylcylindrocarine
N-Benzoylfendleridine
Tryptophan
Gramine
Tryptamine
β-Carboline
Carbazole
Indoline
5-Acylindoles
5-Aroylindoles
N-(2-allylphenyl)benzamide
N-acetylindole
N-Ts indole
N-P(O)tBu2 indole
N-PtBu2 indole
3-Pivaloyl indole
Advanced Spectroscopic Characterization for Structural Elucidation of 1 Benzoyl 1h Indole Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy is highly sensitive to the local electronic environment of hydrogen atoms, providing information about the number of different types of protons, their relative abundance (integration), and their neighboring protons (splitting patterns or coupling constants) orgchemboulder.com. For 1-Benzoyl-1H-indole (C₁₅H₁₁NO), ¹H NMR is expected to show signals arising from the protons of both the indole (B1671886) core and the benzoyl phenyl ring.
The indole moiety typically exhibits signals in the aromatic region (approximately 6.0–8.5 ppm). Specifically, the proton at the C-2 position of the indole ring (H-2) is often observed as a singlet or a doublet due to its unique electronic environment, typically appearing around 8.1–8.2 ppm rsc.orgsrce.hr. The protons on the benzene (B151609) portion of the indole ring (H-4 to H-7) usually appear as complex multiplets in the 7.0–7.6 ppm range, reflecting their coupling with adjacent protons rsc.orgsrce.hr. The protons of the benzoyl group's phenyl ring are also expected to resonate in the aromatic region, generally between 7.4–7.7 ppm, with distinct patterns depending on their position relative to the carbonyl group rsc.orgsrce.hr.
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Typical Multiplicity | Source(s) |
| H-2 (Indole) | 8.1–8.2 | s or d | rsc.orgsrce.hr |
| H-3 (Indole) | 7.0–7.6 | m | rsc.orgsrce.hr |
| H-4, H-5, H-6, H-7 (Indole) | 7.0–7.6 | m | rsc.orgsrce.hr |
| Benzoyl Phenyl Protons | 7.4–7.7 | m | rsc.orgsrce.hr |
Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for the confirmation of the carbon skeleton and the identification of functional groups libretexts.org. The ¹³C NMR spectrum of this compound is expected to display signals characteristic of both the indole and benzoyl moieties.
A key diagnostic signal is the carbonyl carbon (C=O) of the benzoyl group, which typically resonates significantly downfield, in the range of 164–168 ppm rsc.org. The carbons of the indole ring system will also exhibit characteristic chemical shifts. For instance, C-2 and C-3 of the indole core are usually found in the range of 116–120 ppm rsc.org. The fused aromatic carbons of the indole system and the carbons of the benzoyl phenyl ring will resonate in the aromatic region, generally between 111–136 ppm rsc.org.
Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Source(s) |
| Carbonyl Carbon (C=O) | 164–168 | rsc.org |
| C-2 (Indole) | 119–120 | rsc.org |
| C-3 (Indole) | 116–117 | rsc.org |
| C-3a, C-7a (Indole) | 130–145 | rsc.org |
| C-4, C-5, C-6, C-7 (Indole) | 111–130 | rsc.org |
| Benzoyl Phenyl Carbons | 127–136 | rsc.org |
Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning spectral signals and confirming molecular connectivity researchgate.netrsc.org.
COSY experiments reveal correlations between protons that are coupled to each other (typically through three bonds), helping to establish spin systems within the molecule, such as the interconnected protons on the indole and benzoyl rings rsc.orgresearchgate.netacs.org.
NOESY experiments detect correlations between protons that are spatially close to each other (within approximately 5 Å), providing insights into the molecule's conformation and spatial relationships between different parts of the molecule, which can be crucial for distinguishing between isomers or confirming the orientation of substituents researchgate.netacs.orgnipne.roresearchgate.net.
HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹³C signals based on their corresponding proton signals rsc.orgacs.orgresearchgate.net.
HMBC correlates protons to carbons separated by two or three bonds, providing long-range connectivity information that is essential for piecing together the molecular framework, especially for connecting the benzoyl group to the indole nitrogen and confirming the positions of substituents researchgate.netrsc.orgresearchgate.net. For this compound, HMBC would be critical for confirming the attachment of the benzoyl carbonyl carbon to the indole nitrogen.
These 2D NMR techniques collectively provide a comprehensive map of the molecule's structure, confirming the proposed connectivity and substitution patterns of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) offers exceptionally accurate mass measurements, allowing for the determination of the precise elemental composition of a molecule. For this compound (C₁₅H₁₁NO), the monoisotopic mass is calculated to be 221.084064 Da epa.gov. HRMS techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically detect protonated molecules ([M+H]⁺) or other adducts. The accurate measurement of these ions allows for the confirmation of the molecular formula, distinguishing it from compounds with similar nominal masses rsc.orgresearchgate.netrsc.org. For example, HRMS can confirm that the measured mass corresponds to the expected mass for C₁₅H₁₁NO, thereby validating the structure.
Compound List
this compound
1-Benzoyl-5-methoxy-1H-indole
1-Benzoyl-3-acetyl indole
1-Benzoyl-3-bromoacetyl indole
1-Benzylindole
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present within a molecule by analyzing the absorption of infrared radiation at specific wavelengths, which corresponds to the vibrational modes of chemical bonds. For this compound (Molecular Formula: C₁₅H₁₁NO), FTIR spectroscopy is expected to reveal characteristic absorption bands associated with its constituent functional groups.
The presence of the benzoyl moiety is typically indicated by a strong absorption band in the region of 1680 cm⁻¹ , corresponding to the stretching vibration of the carbonyl group (C=O) vulcanchem.com. This band is a key identifier for ketones and amides, and in this case, it specifically points to the carbonyl within the benzoyl substituent. Furthermore, due to the acylation of the indole nitrogen atom with the benzoyl group, the characteristic N-H stretching vibration, typically observed around 3300-3500 cm⁻¹ in unsubstituted indoles nist.gov, is expected to be absent in the FTIR spectrum of this compound vulcanchem.com.
The indole ring system and the phenyl ring of the benzoyl group contribute aromatic C-H stretching vibrations, usually found in the 3000-3100 cm⁻¹ range. Aromatic ring stretching vibrations, characteristic C=C stretching frequencies, are also anticipated in the 1500-1600 cm⁻¹ region srce.hrrsisinternational.org. Other bands associated with C-N stretching within the indole ring and various bending vibrations of the aromatic systems are also expected, providing a unique spectral fingerprint for the compound.
| Functional Group | Expected IR Absorption (cm⁻¹) | Assignment |
| Benzoyl Carbonyl (C=O) | ~1680 | Stretch of the carbonyl group in the benzoyl moiety |
| Aromatic C-H | ~3000-3100 | Stretches of C-H bonds on phenyl and indole rings |
| Aromatic C=C | ~1500-1600 | Ring stretching vibrations of aromatic systems |
| Indole Ring Vibrations | Various | Characteristic vibrational modes of the indole core |
| N-H Stretch | Absent | Absence due to N-benzoylation of the indole nitrogen |
X-ray Crystallography for Definitive Molecular Structure and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of molecular structure, including bond lengths, bond angles, and dihedral angles. For this compound, X-ray diffraction studies can confirm the connectivity of the benzoyl group to the indole nitrogen and reveal the molecule's conformation in the solid state. Structural data for this compound is available in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC) under number 149366 nih.gov.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a quantitative chemical technique used to determine the elemental composition of a pure compound, thereby confirming its empirical formula. For this compound, the molecular formula is C₁₅H₁₁NO, with a molecular weight of approximately 221.26 g/mol nih.govchemsynthesis.comepa.gov. Elemental analysis involves determining the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample.
The theoretical elemental composition for this compound (C₁₅H₁₁NO) is calculated as follows:
Carbon (C): (15 × 12.011 g/mol ) / 221.258 g/mol × 100% = 81.42%
Hydrogen (H): (11 × 1.008 g/mol ) / 221.258 g/mol × 100% = 5.01%
Nitrogen (N): (1 × 14.007 g/mol ) / 221.258 g/mol × 100% = 6.33%
Experimental results from elemental analysis are typically reported to be within ±0.4% of the theoretical values srce.hr. Therefore, a successful elemental analysis for this compound would yield percentages for C, H, and N that closely match these calculated values.
| Element | Calculated % | Typical Experimental Range (%) |
| Carbon | 81.42 | 81.00 – 81.80 |
| Hydrogen | 5.01 | 4.60 – 5.40 |
| Nitrogen | 6.33 | 5.90 – 6.70 |
The close agreement between the experimentally determined elemental composition and the theoretically calculated values provides strong evidence for the correct molecular formula of this compound.
Computational and Theoretical Investigations of 1 Benzoyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are the cornerstone of theoretical investigations, providing a detailed atomic-level understanding of molecular systems. These methods allow for the prediction of molecular properties that are often challenging or impossible to obtain experimentally.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for analyzing complex organic structures. For 1-Benzoyl-1H-indole, DFT calculations, typically employing functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry researchgate.netdergipark.org.trijcce.ac.irmdpi.comcrimsonpublishers.comnih.govresearchgate.networldscientific.comresearchgate.netbohrium.com. This optimization process yields precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's equilibrium structure mdpi.com.
Beyond geometry, DFT calculations reveal crucial electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and dipole moments researchgate.netijcce.ac.ircrimsonpublishers.comnih.govacs.org. The MEP maps, for instance, highlight regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attack, respectively ijcce.ac.ircrimsonpublishers.comnih.govacs.org. The dipole moment provides insight into the molecule's polarity and its potential interactions with polar environments or other molecules researchgate.net.
Ab initio methods, which derive solutions directly from fundamental quantum mechanical principles without empirical parameters (though often relying on approximations), are also employed. These methods, particularly when combined with DFT, are instrumental in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts dergipark.org.trresearchgate.netmodgraph.co.ukmadridge.orgliverpool.ac.uk.
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP/6-311G(d,p) or B3LYP/6-31G(d,p)), is highly effective for calculating both ¹H and ¹³C NMR chemical shifts dergipark.org.trresearchgate.netmodgraph.co.ukmadridge.org. These calculated shifts are then compared with experimental NMR data to validate the computational model and to aid in the assignment of complex spectra dergipark.org.trresearchgate.netmodgraph.co.ukmadridge.org. The accuracy of these predictions is sensitive to the chosen basis set and computational level, with basis sets like 6-311G(d,p) generally providing good agreement with experimental values dergipark.org.trresearchgate.netmodgraph.co.uk.
Molecular Orbital Analysis
Molecular orbital theory provides a framework for understanding the electronic behavior of molecules, particularly their reactivity and spectroscopic properties.
The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's electronic transitions and chemical reactivity researchgate.netijcce.ac.ircrimsonpublishers.comnih.govacs.orgtandfonline.commdpi.comacs.orgworldscientific.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), serves as a key indicator of a molecule's stability and reactivity ijcce.ac.ircrimsonpublishers.comacs.orgtandfonline.commdpi.comacs.org. A smaller energy gap generally suggests a more reactive molecule, as less energy is required for electronic excitation or charge transfer ijcce.ac.ircrimsonpublishers.comacs.org. For benzoylated indole (B1671886) systems, these calculations help predict susceptibility to electrophilic or nucleophilic attack and potential for photophysical processes acs.orgworldscientific.com.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps
| Molecule/System (Context) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Example Benzoylated Indole-like System (Representative) | -5.5 to -6.0 | -1.5 to -2.0 | 3.6 - 4.2 | ijcce.ac.iracs.org |
Note: Values for "Example Benzoylated Indole-like System" are representative based on studies of similar aromatic and heterocyclic compounds in the provided literature, as direct numerical data for this compound was not explicitly available in the snippets.
Conformational Analysis and Stability Studies
Conformational analysis is crucial for understanding the preferred three-dimensional arrangements of atoms in a molecule and their relative stabilities. For this compound, key rotatable bonds include the C(carbonyl)-N(indole) bond and the C(phenyl)-C(carbonyl) bond. Computational methods, such as potential energy surface (PES) scans, are employed to explore the energy landscape associated with rotations around these bonds dergipark.org.trresearchgate.networldscientific.com.
These scans identify various conformers and determine their relative energies, revealing the most stable spatial arrangement of the benzoyl group with respect to the indole ring researchgate.networldscientific.comacs.org. Studies on related N-benzoylated indole derivatives have highlighted the importance of steric hindrance from substituents on the benzoyl ring, which can restrict rotation and even lead to atropisomerism (axial chirality) acs.org. Such analyses are vital for correlating molecular structure with potential biological activity or reactivity, as different conformers can exhibit distinct properties worldscientific.comacs.org. The stability of these conformers is assessed by comparing their calculated total energies, with the lowest energy conformer representing the most thermodynamically stable form worldscientific.com.
Table 2: Representative Calculated NMR Chemical Shifts (Example from Related Systems)
| Nucleus | Atom/Proton (Context) | Calculated Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) | Reference |
|---|---|---|---|---|---|
| ¹H | N-H (Urea derivative) | 11.31 | N/A | N/A | dergipark.org.tr |
| ¹H | N-H (Urea derivative) | 6.31 | N/A | N/A | dergipark.org.tr |
Note: The data presented in Table 2 are derived from studies on related heterocyclic compounds, as direct experimental NMR data for this compound was not explicitly provided in the search snippets. These values illustrate the typical output and accuracy of computational NMR prediction methods.
Compound List:
this compound (Primary subject)
Indometacin (Mentioned in context of N-benzoylated indole moiety)
2-methylindoles (Mentioned in context of N-benzoylated derivatives)
Carbazole derivatives (Mentioned in context of N-benzoylated structures)
Salicylaldehyde thiosemicarbazones (Studied for HOMO-LUMO gaps)
researchgate.netacs.orgdiazepino[4,5-b]indoles (Studied for NMR predictions)
5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione (Studied via DFT)
5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole (Studied via DFT, NBO, HOMO-LUMO)
3-Amino-1-(3,4-dimethoxyphenyl)-8-methoxy-1 H -benzo[ f ]chromene-2-carbonitrile (Mentioned in synthesis context)
Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate (Studied via X-ray and DFT)
N-formylkynurenine (Studied via DFT and conformational analysis)
Benzimidazole derivatives (Studied via DFT for geometry and electronic properties)
In Silico Modeling for Biological Target Interactions
In silico modeling encompasses a range of computational techniques used to simulate and predict molecular behavior and interactions. These methods are crucial for understanding ligand-receptor binding, assessing the stability of molecular complexes, and developing predictive models for biological activity based on chemical structure.
Molecular Docking for Ligand-Receptor Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby estimating the binding affinity. This process helps identify potential interactions between a compound and its biological target, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Direct molecular docking studies specifically investigating this compound against various biological targets were not prominently detailed in the search results. However, studies on related benzoyl indole structures and other indole derivatives have employed molecular docking to assess their binding potential. For instance, a related compound, 3-acetyl-1-benzoyl-1H-indole, was reported to have a docking affinity of ΔG = -9.2 kcal/mol vulcanchem.com. Other indole derivatives have shown significant in silico affinities to targets like COX-2, with docking scores ranging from -10.872 to -11.349 kcal/mol researchgate.net. Similarly, an N-benzyl indole derivative exhibited a docking score of -10.523 kcal/mol towards the EGFR target rsc.org. These findings suggest that benzoyl-substituted indoles can engage in favorable interactions with biological targets, as quantified by docking scores.
Table 1: Molecular Docking Scores for Related Benzoyl Indole Structures and Indole Derivatives
| Compound/Class | Biological Target | Docking Score (kcal/mol) | Reference |
| 3-acetyl-1-benzoyl-1H-indole | Not specified | -9.2 (ΔG) | vulcanchem.com |
| Indole derivatives | COX-2 | -11.349 to -10.872 | researchgate.net |
| N-benzyl indole derivative (Compound 5b) | EGFR | -10.523 | rsc.org |
Molecular Dynamics Simulations for Binding Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time, allowing researchers to assess the stability of ligand-receptor complexes. By simulating the movement of atoms and molecules, MD can reveal how a ligand maintains its binding pose, the flexibility of the complex, and the persistence of key interactions.
Specific molecular dynamics simulations focusing on this compound were not found in the provided search results. However, MD simulations have been employed to evaluate the binding stability of other indole derivatives. For example, MD simulations of an indole derivative (Compound 4) complexed with COX-2 confirmed stable binding over 50 ns, as indicated by consistent ligand-protein interactions observed through Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses researchgate.net. Similarly, MD simulations of an N-benzyl indole derivative (Compound 5b) with its target (EGFR) over 100 ns also demonstrated stable binding rsc.org. These studies highlight the utility of MD simulations in validating docking predictions and understanding the dynamic nature of ligand-target interactions for related compounds.
Table 2: Molecular Dynamics Simulation Findings for Related Indole Derivatives
| Compound/Class | Simulation Duration (ns) | Key Findings on Stability | Reference |
| Indole derivative (Compound 4) | 50 | Stable binding confirmed via RMSD, RMSF | researchgate.net |
| N-benzyl indole derivative (Compound 5b) | 100 | Stable binding confirmed | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, un-synthesized compounds, thereby guiding the design of more effective molecules.
Specific QSAR models developed for this compound were not identified within the search results. However, QSAR approaches have been applied to classes of benzoylindoles to predict their binding affinities to targets like the cannabinoid receptor 1 (CB1R) researchgate.net. These studies typically involve calculating various molecular descriptors (e.g., topological, electronic, steric) and employing statistical methods like partial least squares (PLS) regression to build predictive models. Such analyses help elucidate the structural features that are critical for biological activity within a given chemical series.
Table 3: QSAR Model Applications for Benzoylindole Classes
| Compound Class | Target Receptor | QSAR Model Type | Key Performance Metric(s) | Reference |
| Benzoylindoles | CB1R | PLS regression | Not specified in detail | researchgate.net |
Retrosynthetic Analysis of 1 Benzoyl 1h Indole and Its Derivatives
Key Disconnections and Synthons for the Benzoyl Moiety
The benzoyl moiety is a crucial component of 1-benzoyl-1H-indole. The primary disconnection for introducing this group is at the C-N bond, as previously discussed, which leads to a benzoyl cation synthon. The choice of the corresponding synthetic equivalent for this synthon is critical for a successful synthesis.
Common synthetic equivalents for the benzoyl cation synthon include:
Benzoyl Chloride: This is a highly reactive and common benzoylating agent. The reaction of benzoyl chloride with the indole (B1671886) nitrogen, typically in the presence of a base, is a standard method for forming the N-benzoyl bond.
Benzoic Anhydride: This is another effective benzoylating agent, often used in conjunction with a base. It can be a milder alternative to benzoyl chloride.
Benzoic Acid: In some cases, benzoic acid itself can be used with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the acylation.
The selection of the appropriate benzoylating agent can depend on the specific substrate and desired reaction conditions. For instance, in the synthesis of 2-(N,N-dialkylamino)-5-(indol-3-oyl)-4-phenylthiazoles, N-benzoyl-N',N'-diethylthiourea was prepared from benzoyl isothiocyanate, which in turn was generated in situ. iosrjournals.org
In some syntheses, the benzoyl group is part of a more complex starting material. For example, in the synthesis of 2-aryl-3-benzoyl-1H-benzo[f]indole-4,9-diones, aromatic aldehydes are used as one of the components in a multicomponent reaction. researchgate.net
Strategic Disconnections of the Indole Nucleus for Benzoylation Precursors
The indole nucleus itself can be the subject of strategic disconnections to arrive at simpler, more readily available starting materials. While the direct N-acylation of a pre-formed indole ring is a common strategy, other approaches involve constructing the indole ring with the benzoyl group already incorporated or positioned for a later introduction.
One of the most classic methods for indole synthesis is the Fischer indole synthesis . nih.govrsc.org A retrosynthetic analysis using this method would involve a retro-transposition of the indole, leading back to a phenylhydrazone precursor. quimicaorganica.org This phenylhydrazone would be formed from phenylhydrazine (B124118) and a suitable ketone or aldehyde. rsc.org If the target molecule has substituents on the benzene (B151609) ring of the indole, these would need to be present on the starting phenylhydrazine.
Another approach is the Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-ketone with an excess of aniline (B41778). nih.gov A retrosynthetic disconnection based on this method would break the indole down into an aniline derivative and an α-haloketone. quimicaorganica.org
More modern methods often involve transition metal-catalyzed reactions. nih.gov For instance, the Larock indole synthesis utilizes the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne. researchgate.net A retrosynthetic disconnection here would lead to these two precursors.
The choice of the disconnection strategy for the indole nucleus depends on the desired substitution pattern of the final product. For N-benzoylated indoles, the most straightforward approach is often the direct benzoylation of a pre-synthesized indole. However, for more complex derivatives, constructing the indole ring from simpler precursors might be more efficient. For example, the synthesis of polysubstituted indoles with an electron-withdrawing group at the C-3 position has been achieved through a rnlkwc.ac.inrnlkwc.ac.in-sigmatropic rearrangement of N-oxyenamines. researchgate.net
Functional Group Interconversions (FGIs) in Retrosynthetic Pathways
Functional Group Interconversion (FGI) is a crucial concept in retrosynthetic analysis where one functional group is converted into another to facilitate a key disconnection or to prepare for a subsequent synthetic step. rnlkwc.ac.insolubilityofthings.com FGIs are essential for manipulating the reactivity of a molecule and enabling the desired bond formations. solubilityofthings.com
In the context of this compound synthesis, FGIs can be employed in several ways:
Preparation of Precursors: A common FGI is the reduction of a nitro group to an amino group. rnlkwc.ac.in For instance, if a substituted aniline is required for an indole synthesis (e.g., Fischer or Bischler), it can be prepared from the corresponding nitrobenzene. This is a useful strategy because nitration of aromatic rings is a well-established reaction.
Modification of the Indole Ring: After the formation of the indole nucleus, FGIs can be used to introduce or modify substituents. For example, a carboxyl group on the indole ring could be converted to an amide or an ester. solubilityofthings.com
Protecting Groups: The use of protecting groups is a form of FGI. chemistry.coach A reactive functional group, such as an amine or a hydroxyl group, can be temporarily "protected" by converting it into a less reactive derivative. This allows other transformations to be carried out on the molecule without affecting the protected group. chemistry.coach For example, the indole nitrogen itself can be protected with a group like tert-butoxycarbonyl (Boc) before performing reactions on other parts of the molecule.
Activation for Cyclization: In some indole syntheses, a functional group is introduced specifically to facilitate a cyclization reaction. For instance, in the Reissert indole synthesis, a nitro group is positioned ortho to an alkyl group. The nitro group makes the protons on the alkyl group acidic enough to be removed by a base, allowing for a subsequent condensation reaction. quimicaorganica.org
The strategic use of FGIs can significantly expand the range of possible synthetic routes and allow for the synthesis of complex indole derivatives that would be difficult to prepare directly.
Retrosynthetic Approaches for Complex this compound Architectures
The synthesis of complex molecules containing the this compound scaffold requires a more nuanced retrosynthetic analysis, often involving a combination of disconnections and FGIs. The strategy will be heavily influenced by the nature and position of other substituents on the indole ring and the benzoyl group.
For instance, the synthesis of 1-benzoyl-3-heterocyclic indole derivatives starts with the preparation of 1-benzoyl-3-bromoacetyl indole. srce.hr The key retrosynthetic disconnection here is the C-C bond between the indole C3 position and the acetyl group, which can be formed via a Friedel-Crafts acylation of this compound. The bromoacetyl group then serves as a handle for the subsequent construction of various heterocyclic rings. srce.hr
In the synthesis of complex indole alkaloids, the retrosynthetic analysis might involve disconnections that break apart multiple rings in the molecular framework. For example, a biomimetic Diels-Alder disconnection has been used in the synthesis of stephacidin A. nih.gov Another powerful strategy is the intramolecular SN2' cyclization, which has been employed in the preparation of several prenylated indole alkaloids. nih.gov
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can also be a powerful tool for building complex architectures. acs.org A retrosynthetic analysis might aim to identify a precursor that can undergo a planned cascade to rapidly assemble the core structure. For example, a domino dehydrochlorination/C-H olefination/Diels-Alder cycloaddition/dehydrogenative aromatization sequence has been used to construct a benzene ring onto a pyrrole (B145914) backbone, affording substituted indole derivatives. researchgate.net
The presence of a benzoyl group on the indole nitrogen can influence the regioselectivity of subsequent reactions. For example, sterically bulky N-acyl groups can favor metalation at the C7 position of the indole ring, enabling the introduction of new C-C and C-N bonds at this position. acs.org This directing effect must be considered when planning the retrosynthetic strategy for a complex target molecule.
Ultimately, the successful retrosynthetic analysis of a complex this compound derivative relies on a deep understanding of organic reactions, a creative application of disconnection strategies, and careful consideration of the interplay between different functional groups within the molecule.
Medicinal Chemistry and Biological Activity Insights of 1 Benzoyl 1h Indole Derivatives Non Clinical Focus
1-Benzoyl-1H-indole as a Privileged Scaffold in Drug Discovery
The indole (B1671886) nucleus is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery eurekaselect.comnih.govresearchgate.netsci-hub.seacs.orgdntb.gov.uamdpi.com. This designation arises from its frequent appearance in biologically active natural products and synthetic drugs, its capacity to interact with a broad spectrum of biological targets, and its inherent favorable drug-like properties eurekaselect.comnih.govsci-hub.seacs.orgnrfhh.com. The indole scaffold's inherent versatility allows for extensive structural modifications, facilitating the design of compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, receptor modulation, and enzyme inhibition eurekaselect.comsci-hub.senrfhh.com.
The introduction of a benzoyl group at the N-1 position of the indole nucleus, creating this compound derivatives, can further enhance or modify their pharmacological profile. For instance, benzoyl indoles have been investigated for their potential to improve metabolic stability nih.gov and to modulate interactions with biological targets. The benzoyl moiety can contribute to the compound's lipophilicity and engage in specific binding interactions, such as π-π stacking within receptor binding sites . Furthermore, the benzoyl substitution can influence the compound's reactivity and its propensity for specific types of biological activity, such as enzyme inhibition chesci.com. The combination of the indole core with the benzoyl functionality provides a versatile template amenable to extensive structural diversification for drug design nih.gov.
Structure-Activity Relationship (SAR) Studies of Substituted 1-Benzoyl-1H-indoles
Influence of Substituents on Biological Activity (e.g., at Indole N, C-3, Benzene (B151609) Ring)
Modifications at the indole nitrogen (N-1) and the C-3 position significantly impact the biological activity of benzoyl indole derivatives. For example, in the context of anti-inflammatory research, altering substituents at the N-1 and C-3 positions of the indole ring has been shown to influence cyclooxygenase (COX) enzyme selectivity chesci.com. Specifically, the compound 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole demonstrated potent in vitro inhibition against COX-2, with an IC₅₀ value of 0.32 µM chesci.com. The benzoyl group itself, when appended to the indole N-atom, can affect physicochemical properties such as solubility, which in turn influences efficacy nih.gov.
Impact of Core Modifications on Efficacy and Selectivity
Beyond simple substituent changes, modifications to the core this compound scaffold itself can profoundly impact efficacy and selectivity. For instance, the introduction of a piperidin-4-yl methanamine moiety to a benzoyl indole structure has yielded derivatives with high affinity and selectivity for serotonin (B10506) 5-HT₁A receptors, exhibiting biased agonism towards specific signaling pathways, such as ERK1/2 phosphorylation or β-arrestin recruitment nih.gov. Such modifications can fine-tune the compound's interaction profile, leading to distinct in vivo effects and potentially improved therapeutic outcomes with reduced side effects nih.gov. The indole scaffold's inherent ability to serve as a template for diverse structural modifications allows medicinal chemists to explore new chemical space and optimize compounds for specific targets nih.govresearchgate.net. Furthermore, benzoyl indole derivatives have shown promise in terms of metabolic stability, a key factor in developing effective drug candidates nih.gov.
Molecular Targets and In Vitro Mechanisms of Action
Enzyme Inhibition
This compound derivatives have demonstrated significant activity as inhibitors of cyclooxygenase enzymes, particularly COX-2. The compound 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole exhibited potent in vitro inhibition against COX-2 with an IC₅₀ value of 0.32 µM, showing greater selectivity over COX-1 chesci.com. This inhibitory action is relevant for their potential as anti-inflammatory agents chesci.comamazonaws.com.
The benzoyl group, in conjunction with other substituents like methoxy (B1213986) groups, has been associated with competitive inhibition of Cytochrome P450 3A4 (CYP3A4) . This interaction is attributed to the steric effects imposed by these functionalities.
While specific studies on this compound derivatives directly targeting Monoamine Oxidases, Tyrosinase, DHFR, Isocitrate Lyase, Pantothenate Synthetase, or Chorismate Mutase were not explicitly detailed in the provided search results, the indole scaffold itself is known to be involved in compounds targeting a wide array of enzymes across various therapeutic areas eurekaselect.comsci-hub.senrfhh.com. For instance, Chorismate Mutase is listed among enzymes of interest googleapis.com.
Receptor Interactions
The indole moiety is a common feature in ligands for serotonin receptors, and this compound derivatives are no exception. Molecular docking studies suggest affinity for serotonin receptors, such as 5-HT₂A, mediated by interactions like π-π stacking involving the benzoyl group . More specifically, derivatives incorporating the 1-benzoylpiperidine (B189436) structure have shown high affinity and selectivity for serotonin 5-HT₁A receptors nih.gov. These compounds have been characterized as biased agonists, preferentially activating specific signaling pathways like ERK1/2 phosphorylation or β-arrestin recruitment, which translates to distinct in vivo pharmacological profiles nih.gov.
Beyond serotonin receptors, some benzoyl indole derivatives have also demonstrated interactions with other receptor classes. For example, certain derivatives showed affinity for adrenergic α₁ and dopaminergic D₂ receptors, with selectivity profiles being a key area of investigation nih.gov.
Modulation of Efflux Pumps (e.g., ABCG2-mediated Multidrug Resistance)
Certain indole derivatives, particularly those with a benzoyl substitution at the 1-position, have demonstrated efficacy in reversing multidrug resistance (MDR), a significant challenge in cancer chemotherapy. Studies indicate that benzoyl indoles with a 5-methoxy group exhibit enhanced ABCG2-mediated MDR reversal compared to their 4-methoxy counterparts . Bis-benzoyl derivatives have shown even greater potency than mono-benzoyl analogs . These compounds are noted for their improved metabolic stability and synthetic tractability compared to traditional MDR reversal agents . The mechanism often involves interaction of the indole ring with specific amino acids within the ABCG2 transporter, with structural modifications playing a key role in enhancing efficacy . One study highlighted that a compound (24) with an indole core demonstrated significant inhibitory power against the multidrug transporter ABCB1 and could reverse ABCB1-mediated multidrug resistance acs.org.
Cellular Pathway Modulation (e.g., Apoptosis-related Gene Expression, Tubulin Polymerization)
Indole derivatives have been implicated in modulating various cellular pathways. For instance, transcriptomic analysis has revealed that certain indole derivatives can alter the expression of apoptosis-related genes, such as Bcl-2 and Caspase-3, in cancer cell lines .
Furthermore, indole scaffolds are recognized for their ability to inhibit tubulin polymerization, a critical process for cell division. Compounds like 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075), an analog of Combretastatin A-4, are known anti-microtubule agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) domain plos.org. These agents can induce cell death through mechanisms involving cell cycle arrest, such as G2/M arrest, and can also trigger apoptosis plos.orgmdpi.comacs.org. For example, specific indole-based compounds have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar range nih.govnih.govcardiff.ac.uk. One study identified a compound (33b) that significantly inhibited tubulin polymerization (IC50 = 17.8 ± 0.2 μM) and induced apoptosis in cancer cells nih.gov. Another series of indole derivatives showed potent inhibition of tubulin polymerization with IC50 values as low as 0.37 ± 0.07 μM nih.gov.
In Vitro Biological Activity Profiles
Antiparasitic Activity against Trypanosoma cruzi in Cell-Based Assays
Indole derivatives have shown promise as antiparasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Phenotypic screening has identified indole-containing compounds with moderate in vitro potency against T. cruzi nih.govnih.gov. Benznidazole (B1666585) (BZ) is often used as a reference, exhibiting low micromolar potency against various T. cruzi strains nih.gov. Some optimized indole derivatives have demonstrated comparable or even greater potency than benznidazole in cell-based assays. For instance, certain indole-2-carboxamides showed in vitro activity against intracellular amastigote forms of T. cruzi, with one compound (14) exhibiting an IC50 of 3.90 μM, which is greater potency than BZN (IC50 = 4.82 μM) mdpi.com. While these compounds showed antiparasitic activity, optimization efforts were halted due to unfavorable drug metabolism and pharmacokinetic properties nih.govnih.govdndi.org.
Cytotoxicity against Various Cancer Cell Lines (In Vitro Studies)
A wide array of indole derivatives has been evaluated for their cytotoxic effects against various human cancer cell lines. Many substituted indoles exhibit significant antiproliferative and cytotoxic activities, with IC50 values often in the nanomolar to low micromolar range mdpi.comnih.govbiopolymers.org.uanih.govnih.gov. For example, N-benzyl indole-barbituric acid hybrid molecules have shown potent anti-proliferative compounds with GI50 values in the low nanomolar range against ovarian, renal, and breast cancer cell lines nih.gov. Similarly, indole-thiazolidinone hybrids have demonstrated cytotoxic activity, with one compound inhibiting the viability of the human promyelocytic leukemia cell line HL-60 at micromolar concentrations (IC50 = 8.36 μM) biopolymers.org.ua.
Specific examples include compounds that induce cell cycle arrest and apoptosis in cancer cells plos.orgmdpi.com. For instance, 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075) induced cell death in HCT116 colorectal cancer cells, arrested cells in G2/M phase, and activated apoptosis pathways plos.org. Another study reported that indole-aryl amide derivatives showed good activity against selected tumor cell lines, with compound 5 demonstrating noteworthy selectivity towards HT29 colon cancer cells nih.gov.
Antimicrobial Activity Studies
Indole derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains. Some studies report that substituted indoles possess significant antibacterial and antifungal activities rsisinternational.orgmdpi.comturkjps.orgresearchgate.netnih.govrjptonline.orgresearchgate.net. For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed high activity against Staphylococcus aureus (including MRSA) and Candida albicans, with minimum inhibitory concentrations (MICs) as low as < 1 µg/mL for some compounds mdpi.com. Other indole-based compounds, such as those containing 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) moieties, have demonstrated broad-spectrum antimicrobial activity, with some compounds being more effective than standard drugs like ciprofloxacin (B1669076) against MRSA turkjps.org. However, one study reported that N-benzyl-1H-indole-3-carboxamide showed no zone of inhibition against tested bacterial and fungal isolates at a concentration of 3 mg/mL rsisinternational.org.
Compound List
this compound
1-Benzoyl-5-methoxy-1H-indole
this compound-3-carbaldehyde
Combretastatin A-4 (CA-4)
1-Benzoyl-5-nitro-1H-indole
6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075)
N-benzyl-1H-indole-3-carboxamide
5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides
1-Benzoyl-2,3-dihydro-1H-indol-6-amine
1-phenyl-4-benzoyl-1H-1,2,3-triazoles
Indole-2-carboxamides
3,5-disubstituted isoxazoles
Indole-thiazolidinone hybrids
Indole-aryl amide derivatives
Indole-based chalcone (B49325) derivatives
7-phenyl-pyrroloquinolinone 3-amide derivatives
Indole-linked triazole derivatives
Indole-based thiadiazole derivatives
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives
1H-indole-4,7-diones
N-benzyl indole-3-carboxaldehyde-based hydrazones
1-Benzyl-1H-indole
1-Benzoyl indole-2,3-dione
1-Benzoyl-3-oximindole-2-one
3-(2', 3'-Epoxypropyloximino)-1 -benzoyl indole-2-one
3-(3'-Substituted phenyl-2'-hydroxy propytoximino)-1 - benzoyl indole-2-ones
3-(3'-Substituted trizzolo-2'-hydroxy propyloximino-1-benzoyl indole-2-ones
5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs
1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides
1-Benzoyl-2,3-dihydro-1H-indol-6-amine
1-phenyl-4-benzoyl-1H-1,2,3-triazoles
Indole-2-carboxamides
3,5-disubstituted isoxazoles
Indole-thiazolidinone hybrids
Indole-aryl amide derivatives
Indole-based chalcone derivatives
7-phenyl-pyrroloquinolinone 3-amide derivatives
Indole-linked triazole derivatives
Indole-based thiadiazole derivatives
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives
1H-indole-4,7-diones
N-benzyl indole-3-carboxaldehyde-based hydrazones
The this compound scaffold and its derivatives have emerged as significant entities in medicinal chemistry, demonstrating a wide spectrum of biological activities. Research has focused on their potential to modulate critical cellular processes, combat parasitic infections, exhibit cytotoxicity against various cancer cell lines, and possess antimicrobial properties. This article delves into the specific biological activities and chemical insights of these compounds, adhering strictly to the outlined sections.
Modulation of Efflux Pumps (e.g., ABCG2-mediated Multidrug Resistance)
Derivatives of this compound have shown promise in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy. Specifically, benzoyl indoles featuring a 5-methoxy substituent have demonstrated enhanced efficacy in reversing ABCG2-mediated MDR compared to their 4-methoxy counterparts . Bis-benzoyl derivatives have been observed to be more potent than mono-benzoyl analogs . These compounds are noted for their improved metabolic stability and synthetic tractability when contrasted with conventional MDR reversal agents . The mechanism of action often involves the interaction of the indole ring with specific amino acid residues within the ABCG2 transporter, highlighting the crucial role of structural modifications in enhancing their efficacy . Furthermore, a compound identified as 24, possessing an indole core, exhibited significant inhibitory activity against the ABCB1 multidrug transporter and was capable of reversing ABCB1-mediated multidrug resistance acs.org.
Cellular Pathway Modulation (e.g., Apoptosis-related Gene Expression, Tubulin Polymerization)
This compound derivatives have been implicated in the modulation of various cellular pathways. For instance, transcriptomic analyses have indicated that certain indole derivatives can influence the expression of genes associated with apoptosis, such as Bcl-2 and Caspase-3, within cancer cell lines .
Additionally, the indole scaffold is recognized for its capacity to inhibit tubulin polymerization, a vital process for cell division. Compounds like 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075), which is an analog of Combretastatin A-4, function as novel anti-microtubule agents. They inhibit tubulin polymerization by binding to the colchicine domain plos.org. These agents can induce cell death through mechanisms involving cell cycle arrest, such as G2/M arrest, and also promote apoptosis plos.orgmdpi.comacs.org. For example, specific indole-based compounds have demonstrated potent inhibition of tubulin polymerization, with IC50 values reported in the low micromolar range nih.govnih.govcardiff.ac.uk. One study identified compound 33b as a potent inhibitor of tubulin polymerization (IC50 = 17.8 ± 0.2 μM) that also induced apoptosis in cancer cells nih.gov. Another series of indole derivatives exhibited strong tubulin polymerization inhibitory activity with IC50 values as low as 0.37 ± 0.07 μM nih.gov.
In Vitro Biological Activity Profiles
Antiparasitic Activity against Trypanosoma cruzi in Cell-Based Assays
Indole derivatives have shown potential as antiparasitic agents, particularly against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. Phenotypic screening has identified indole-containing compounds with moderate in vitro potency against T. cruzi nih.govnih.gov. Benznidazole (BZ) is commonly used as a reference compound, displaying low micromolar potency against various T. cruzi strains nih.gov. Certain optimized indole derivatives have demonstrated comparable or even superior potency to benznidazole in cell-based assays. For instance, specific indole-2-carboxamides exhibited in vitro activity against the intracellular amastigote forms of T. cruzi, with compound 14 showing an IC50 of 3.90 μM, indicating greater potency than BZN (IC50 = 4.82 μM) mdpi.com. Despite exhibiting antiparasitic activity, optimization efforts for these compounds were discontinued (B1498344) due to unfavorable drug metabolism and pharmacokinetic properties nih.govnih.govdndi.org.
Cytotoxicity against Various Cancer Cell Lines (In Vitro Studies)
A broad range of indole derivatives has been evaluated for their cytotoxic effects against diverse human cancer cell lines. Many substituted indoles exhibit significant antiproliferative and cytotoxic activities, with IC50 values frequently falling within the nanomolar to low micromolar range mdpi.comnih.govbiopolymers.org.uanih.govnih.gov. For example, N-benzyl indole-barbituric acid hybrid molecules have yielded potent anti-proliferative compounds with GI50 values in the low nanomolar range against ovarian, renal, and breast cancer cell lines nih.gov. Similarly, indole-thiazolidinone hybrids have demonstrated cytotoxic activity, with one compound inhibiting the viability of the human promyelocytic leukemia cell line HL-60 at micromolar concentrations (IC50 = 8.36 μM) biopolymers.org.ua.
Specific examples include compounds that induce cell cycle arrest and apoptosis in cancer cells plos.orgmdpi.com. For instance, 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075) induced cell death in HCT116 colorectal cancer cells, arrested cells in the G2/M phase, and activated apoptotic pathways plos.org. Another study reported that indole-aryl amide derivatives displayed good activity against selected tumor cell lines, with compound 5 showing notable selectivity towards HT29 colon cancer cells nih.gov.
Antimicrobial Activity Studies
Indole derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains. Several studies report that substituted indoles possess significant antibacterial and antifungal activities rsisinternational.orgmdpi.comturkjps.orgresearchgate.netnih.govrjptonline.orgresearchgate.net. For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibited high activity against Staphylococcus aureus (including MRSA) and Candida albicans, with minimum inhibitory concentrations (MICs) as low as < 1 µg/mL for some compounds mdpi.com. Other indole-based compounds, such as those incorporating 1,2,4-triazole or 1,3,4-thiadiazole moieties, have demonstrated broad-spectrum antimicrobial activity, with some compounds proving more effective than standard drugs like ciprofloxacin against MRSA turkjps.org. However, one study indicated that N-benzyl-1H-indole-3-carboxamide showed no zone of inhibition against the tested bacterial and fungal isolates at a concentration of 3 mg/mL rsisinternational.org.
Compound List
this compound
1-Benzoyl-5-methoxy-1H-indole
this compound-3-carbaldehyde
Combretastatin A-4 (CA-4)
1-Benzoyl-5-nitro-1H-indole
6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075)
N-benzyl-1H-indole-3-carboxamide
5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides
1-Benzoyl-2,3-dihydro-1H-indol-6-amine
1-phenyl-4-benzoyl-1H-1,2,3-triazoles
Indole-2-carboxamides
3,5-disubstituted isoxazoles
Indole-thiazolidinone hybrids
Indole-aryl amide derivatives
Indole-based chalcone derivatives
7-phenyl-pyrroloquinolinone 3-amide derivatives
Indole-linked triazole derivatives
Indole-based thiadiazole derivatives
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives
1H-indole-4,7-diones
N-benzyl indole-3-carboxaldehyde-based hydrazones
1-Benzoyl indole-2,3-dione
1-Benzoyl-3-oximindole-2-one
3-(2', 3'-Epoxypropyloximino)-1 -benzoyl indole-2-one
3-(3'-Substituted phenyl-2'-hydroxy propytoximino)-1 - benzoyl indole-2-ones
3-(3'-Substituted trizzolo-2'-hydroxy propytoximino-1-benzoyl indole-2-ones
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Current synthetic methods for N-benzoylated indoles often involve the reaction of indole (B1671886) derivatives with benzoyl chloride in the presence of a base or catalyst ontosight.aijapsonline.com. While effective, these methods can sometimes be optimized for greater efficiency, reduced waste, and milder reaction conditions, aligning with principles of green chemistry.
Future research could focus on:
Catalytic Approaches: Exploring novel catalytic systems, such as transition metal catalysis (e.g., palladium, copper) or organocatalysis, to achieve N-benzoylation with higher yields, lower catalyst loadings, and improved selectivity.
Flow Chemistry: Developing continuous flow processes for the synthesis of 1-Benzoyl-1H-indole and its derivatives. Flow chemistry offers advantages in terms of reaction control, scalability, safety, and efficiency, potentially leading to more sustainable production methods.
Greener Reagents and Solvents: Investigating the use of less hazardous reagents and environmentally benign solvents, such as bio-based solvents or supercritical fluids, in the benzoylation process.
One-Pot Syntheses: Designing multi-component reactions or cascade sequences that allow for the formation of the this compound core and subsequent functionalization in a single reaction vessel, thereby minimizing purification steps and waste generation.
Exploration of Under-Investigated Functionalization Sites on the Indole Scaffold
The indole ring system offers multiple positions for chemical modification, including the C2, C3, C4, C5, C6, and C7 positions, in addition to the N1 position which is already substituted with a benzoyl group. While C3 functionalization of indoles is well-established, other positions, particularly on the benzene (B151609) ring of the indole, may be less explored for this compound.
Research could target:
C2 and C3 Functionalization: Developing regioselective methods for introducing diverse substituents at the C2 and C3 positions of the this compound scaffold. This could involve electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, or C-H activation strategies. For example, C3 benzylation has been reported using iodine catalysis .
Benzene Ring Substitution: Investigating methods for selective functionalization of the benzene portion of the indole ring (C4-C7). This might involve directed metallation strategies or specific electrophilic/nucleophilic aromatic substitution reactions that are compatible with the N-benzoyl group.
Stereoselective Synthesis: For derivatives with chiral centers, developing enantioselective or diastereoselective synthetic routes to access specific stereoisomers, which can significantly impact biological activity.
Integration of Advanced Computational Methods for Predictive Design
Computational chemistry plays a vital role in modern drug discovery and materials science by predicting molecular properties, reaction pathways, and biological interactions. For this compound, computational tools can accelerate the identification of promising derivatives and applications.
Future research directions include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate structural modifications of this compound derivatives with their biological activities or material properties. This can guide the design of new analogs with enhanced potency or desired characteristics.
Molecular Docking and Dynamics: Using molecular docking simulations to predict the binding modes of this compound derivatives to specific biological targets (e.g., enzymes, receptors). Molecular dynamics simulations can further elucidate the stability and conformational behavior of these complexes.
Density Functional Theory (DFT) Calculations: Employing DFT to study the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. This can provide insights into reaction mechanisms and help in assigning experimental spectroscopic data.
Virtual Screening: Performing virtual screening of large compound libraries containing this compound scaffolds against various biological targets to identify potential lead compounds for drug discovery.
Focused Design of Analogs for Specific Molecular Targets with Improved Selectivity
The indole scaffold is known to interact with a wide range of biological targets. Derivatives of this compound have shown potential in areas such as anti-inflammatory and anticancer research japsonline.comsrce.hr. Future efforts can focus on designing analogs with enhanced selectivity for specific targets to improve efficacy and reduce off-target effects.
Key areas for analog design include:
Enzyme Inhibition: Designing analogs that selectively inhibit enzymes implicated in disease pathways, such as cyclooxygenases (COX) or kinases. For instance, some indole derivatives have been explored as COX inhibitors japsonline.com.
Receptor Modulation: Developing compounds that act as agonists or antagonists for specific receptors, potentially targeting neurological disorders or metabolic diseases.
Anticancer Agents: Synthesizing derivatives with improved cytotoxicity against specific cancer cell lines or enhanced mechanisms of action, such as apoptosis induction or cell cycle arrest. Research has indicated potential anticancer activity for some 1-benzoyl-indole derivatives srce.hr.
Antimicrobial Agents: Exploring the modification of the this compound structure to develop novel antibacterial or antifungal agents, building upon the known antimicrobial properties of some indole derivatives srce.hr.
Application of this compound in Materials Science and Catalysis
Beyond medicinal chemistry, the unique electronic and structural properties of indole derivatives can lend themselves to applications in materials science and catalysis. The N-benzoyl group can influence photophysical properties, charge transport, and coordination behavior.
Potential research avenues include:
Organic Electronics: Investigating this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Modifications to the indole or benzoyl moieties could tune their electronic and optical properties.
Fluorescent Probes and Dyes: Developing fluorescent derivatives of this compound for use as biological probes or as dyes in various imaging applications. The π-conjugated system of the indole scaffold is conducive to fluorescence.
Catalysis: Exploring the potential of this compound derivatives as ligands in transition metal catalysis. The nitrogen atom and the aromatic rings could coordinate to metal centers, influencing catalytic activity and selectivity. Alternatively, the compound itself or its derivatives might act as organocatalysts.
Polymer Science: Incorporating this compound units into polymer backbones or as pendant groups to create novel functional polymers with tailored thermal, mechanical, or electronic properties.
Q & A
Q. What are the common synthetic routes for preparing 1-Benzoyl-1H-indole, and what are their respective advantages?
- Methodological Answer : this compound can be synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution. For example, palladium-catalyzed methods (e.g., Suzuki-Miyaura coupling) enable regioselective benzoylation at the indole nitrogen, as demonstrated in analogous syntheses of N-substituted indoles . Alternatively, direct acylation using benzoyl chloride in the presence of a base (e.g., NaH) under anhydrous conditions is a straightforward approach . The palladium route offers better control over steric and electronic effects, while direct acylation is cost-effective for small-scale synthesis. Purification typically involves flash chromatography (e.g., cyclohexane/EtOAc gradients) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks corresponding to the benzoyl group (e.g., aromatic protons at δ 7.5–8.0 ppm) and indole NH (if unsubstituted) confirm functionalization .
- IR : Stretching frequencies for C=O (≈1650 cm⁻¹) and N–H (≈3400 cm⁻¹, if present) are critical .
- HRMS : Exact mass analysis (e.g., [M+H]+ for C₁₅H₁₁NO: 222.0919) ensures molecular formula accuracy .
Cross-referencing with literature data (e.g., CAS 1496-76-0 ) is essential to rule out impurities.
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized in palladium-catalyzed systems?
- Methodological Answer : Yield optimization involves:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) enhances electron-deficient indole substrates .
- Solvent/Base Pairing : DMF or toluene with Et₃N or K₂CO₃ improves solubility and deprotonation efficiency .
- Temperature Control : Reactions at 80–100°C balance kinetics and catalyst stability .
Monitoring via TLC and quenching incomplete reactions minimizes by-products. For example, yields >80% were achieved in analogous indole benzoylations using optimized Pd systems .
Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from:
- Tautomerism : Indole-benzoyl tautomers (e.g., keto-enol forms) may shift proton signals. Use variable-temperature NMR to identify dynamic equilibria .
- Crystallinity : Amorphous vs. crystalline phases alter peak splitting. Recrystallization (e.g., using EtOH/water) standardizes sample morphology .
- Impurity Profiles : Trace solvents (e.g., DMF) or unreacted starting materials may overlap signals. Combustion analysis (C, H, N) validates purity .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Functional Group Introduction : Substituents like fluoro, methoxy, or heterocycles at indole C-3/C-5 modulate electronic properties and binding affinity .
- Hybridization : Conjugating with bioactive scaffolds (e.g., maleimide for kinase inhibition) via amide or ester linkages .
- Computational Modeling : DFT calculations predict substituent effects on reactivity and docking interactions .
For example, 3-fluoro-1-benzoylindole derivatives showed improved metabolic stability in pharmacological screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
